molecular formula C20H22N2O3 B2395205 2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide CAS No. 850905-06-5

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide

Cat. No.: B2395205
CAS No.: 850905-06-5
M. Wt: 338.407
InChI Key: MSCUPJOHMFEKIP-UHFFFAOYSA-N
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Description

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of dihydroisoquinolinone derivatives. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide typically involves the N-alkylation of 3,4-dihydroisoquinolinone derivativesThe resulting intermediate is then subjected to N-alkylation with 3-methylphenylacetamide under mild reaction conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of various organic molecules and pharmaceuticals.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound exhibits potential therapeutic properties, making it a candidate for drug development and pharmacological research.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    N-alkylated dihydroisoquinolinones: These derivatives have different alkyl groups attached to the nitrogen atom, resulting in variations in their properties and activities.

Uniqueness

2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both ethyl and 3-methylphenyl groups. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-22-11-10-16-17(20(22)24)8-5-9-18(16)25-13-19(23)21-15-7-4-6-14(2)12-15/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCUPJOHMFEKIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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